N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(7-13(12)19)17(22)20-6-5-14(21)10-2-4-15-16(8-10)24-9-23-15/h1-4,7-8,14,21H,5-6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLQZUVNQTGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its coupling with a suitable dichlorobenzamide precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell cycle regulation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound shares key functional groups with several benzamide and benzo[d][1,3]dioxol-containing derivatives:
Key Observations :
- The 3,4-dichlorobenzamide group introduces electron-withdrawing effects, which may influence reactivity compared to methyl or phenyl substituents in analogs .
- Unlike coumarin derivatives (e.g., compound 13 ), the target lacks a fused heterocyclic system, reducing conjugation but possibly improving metabolic stability.
Pharmacological and Chemical Activity
- Metal Coordination : Analogous to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target’s hydroxyl and amide groups may act as a bidentate ligand for transition metals (e.g., Pd, Cu), facilitating catalysis. However, the dichlorobenzamide substituent could sterically hinder coordination compared to smaller methyl groups.
- Enzyme Interactions : The benzo[d][1,3]dioxol moiety is associated with cytochrome P450 inhibition in related compounds , suggesting the target may interact with oxidative enzymes.
- Antimicrobial Potential: Coumarin derivatives like 13 exhibit antimicrobial activity, but the absence of a conjugated lactone ring in the target compound may reduce this effect.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound includes a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C18H17Cl2N2O4. Its structural complexity enhances its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H17Cl2N2O4 |
| Molecular Weight | 392.25 g/mol |
| Key Structural Features | Benzo[d][1,3]dioxole moiety |
| Functional Groups | Hydroxypropyl, dichlorobenzamide |
This compound has been shown to modulate ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of numerous drugs and play a role in various diseases including cystic fibrosis and cancer. The compound's ability to interact with these proteins suggests potential therapeutic applications in drug delivery systems.
Pharmacological Properties
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit anti-inflammatory, anti-cancer, and neuroprotective activities. Specifically, this compound has demonstrated:
- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule assembly.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems may lead to protective effects in neurodegenerative conditions.
Case Studies
- Anticancer Efficacy :
- A study investigated the effect of this compound on various cancer cell lines. Results indicated significant cell cycle arrest at the S phase and increased apoptosis rates compared to control groups.
- Neuroprotective Activity :
- Research involving animal models demonstrated that administration of this compound led to increased levels of acetylcholine and serotonin in the hippocampus, suggesting potential benefits in cognitive function.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds with benzo[d][1,3]dioxole moieties. The findings support the hypothesis that structural modifications can enhance biological activity:
| Compound | Biological Activity |
|---|---|
| N-(4-hydroxyphenyl)acetamide | Analgesic properties |
| 7-Chloro-5-(furan-3-yl)-benzothiadiazine | Positive allosteric modulation of AMPA receptors |
| N-(3-(benzo[d][1,3]dioxol-5-yl)-2-phenoxypropanamide | Potential anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
